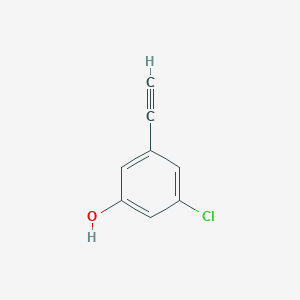

3-Chloro-5-ethynylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClO |

|---|---|

Molecular Weight |

152.58 g/mol |

IUPAC Name |

3-chloro-5-ethynylphenol |

InChI |

InChI=1S/C8H5ClO/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5,10H |

InChI Key |

ZTMHIMVWWNBYTF-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Ethynylphenol and Its Precursors

Retrosynthetic Analysis of 3-Chloro-5-ethynylphenol

A retrosynthetic analysis of 3-chloro-5-ethynylphenol logically disconnects the molecule at the aryl-alkyne C-C bond, a common strategy for acetylenic compounds. This disconnection points to a 3-chloro-5-halophenol derivative and an acetylene (B1199291) synthon as the key precursors. The halogen at the 5-position (iodine, bromine, or triflate) serves as a suitable leaving group for a transition-metal-catalyzed cross-coupling reaction. The acetylene synthon can be acetylene gas itself, a protected acetylene derivative like trimethylsilylacetylene, or a terminal alkyne. This retrosynthetic approach is illustrated below:

Figure 1: Retrosynthetic Disconnection of 3-Chloro-5-ethynylphenol

This analysis suggests that the primary synthetic challenge lies in the efficient cross-coupling of a suitably functionalized 3-chlorophenol (B135607) derivative with an acetylene source.

Direct Synthetic Approaches

Direct synthetic approaches to 3-chloro-5-ethynylphenol primarily involve palladium-catalyzed cross-coupling reactions and, to a lesser extent, copper-mediated methods.

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org

The synthesis of 3-chloro-5-ethynylphenol can be achieved by the Sonogashira coupling of a 3-chloro-5-halophenol (where the halogen is typically iodine or bromine for higher reactivity) with a suitable terminal alkyne. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. nrochemistry.com Therefore, 3-chloro-5-iodophenol (B1424305) or 3-chloro-5-bromophenol would be the preferred substrates for this reaction.

A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene, to prevent side reactions like the Glaser homocoupling of the terminal alkyne. The silyl (B83357) protecting group can then be removed under mild basic conditions to yield the terminal alkyne.

Table 1: Representative Sonogashira Coupling Reaction for the Synthesis of a Protected 3-Chloro-5-ethynylphenol Derivative

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Chloro-5-iodophenol | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | ~90% (estimated) |

| 2 | 3-Chloro-5-bromophenol | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 80 | ~75% (estimated) |

Note: The yields are estimated based on typical Sonogashira reactions with similar substrates, as specific literature data for 3-chloro-5-ethynylphenol is limited.

The choice of palladium catalyst and ligand is crucial for the efficiency of the Sonogashira coupling. While traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are effective, modern catalyst systems often employ more sophisticated ligands to enhance catalytic activity, stability, and substrate scope.

Table 2: Effect of Ligand on the Sonogashira Coupling of Halophenols

| Entry | Ligand | Catalyst Precursor | Key Advantage |

| 1 | Triphenylphosphine (B44618) (PPh₃) | Pd(PPh₃)₂Cl₂ | Readily available, standard ligand |

| 2 | Tri-tert-butylphosphine (P(t-Bu)₃) | Pd₂(dba)₃ | High activity for less reactive bromides and chlorides |

| 3 | XPhos | Pd₂(dba)₃ | Broad substrate scope, good for challenging couplings |

| 4 | IPr (an NHC ligand) | Pd(OAc)₂ | High thermal stability, effective for difficult substrates |

The solvent plays a significant role in the Sonogashira reaction, influencing the solubility of reactants and catalysts, as well as the reaction rate and selectivity. nih.gov Amine bases, such as triethylamine (B128534) or diisopropylamine, can often serve as both the base and the solvent. nrochemistry.com However, co-solvents are frequently used to improve the reaction performance.

Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly employed. The choice of base is also critical, with common options including inorganic bases like K₂CO₃ and Cs₂CO₃, and organic amine bases. The temperature of the reaction is another key parameter that needs to be optimized; while many Sonogashira couplings proceed at room temperature, less reactive substrates may require heating. nrochemistry.com

Table 3: Common Solvents and Bases in Sonogashira Coupling of Halophenols

| Solvent | Base | Typical Temperature Range (°C) | Comments |

| Triethylamine | Triethylamine | RT - 80 | Acts as both solvent and base |

| THF | Diisopropylamine | RT - 60 | Good general-purpose solvent |

| DMF | K₂CO₃ | 50 - 120 | Useful for less soluble substrates |

| Toluene | Cs₂CO₃ | 80 - 110 | Can be beneficial for certain catalyst systems |

While the Sonogashira reaction is the most prevalent method, copper-mediated acetylenation reactions, sometimes referred to as the "copper-catalyzed Sonogashira" or in some variations, a palladium-free approach, can also be considered. In the classical Sonogashira reaction, the role of the copper(I) co-catalyst is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

In some instances, copper catalysts can promote the coupling of aryl halides with terminal alkynes without the need for a palladium co-catalyst, although this often requires higher reaction temperatures and specific substrates. The direct copper-catalyzed ethynylation of 3-chloro-5-halophenols is less documented and may present challenges in terms of efficiency and selectivity compared to the well-established palladium-catalyzed methods. These reactions often suffer from the competing Glaser-Hay homocoupling of the terminal alkyne, which is also a copper-catalyzed process. uwa.edu.au

Multi-Step Conversions from Readily Available Aromatic Precursors

The construction of 3-Chloro-5-ethynylphenol typically relies on multi-step synthetic sequences starting from simpler, commercially available aromatic compounds. A common and logical precursor is 3-chlorophenol or a derivative thereof, such as 3-chloro-5-hydroxybenzaldehyde (B112157). The primary challenge lies in the selective introduction of the ethynyl (B1212043) group onto the chlorinated phenol (B47542) ring while managing the reactivity of the phenolic hydroxyl group.

A prevalent strategy involves the use of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, which is highly effective for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne). gold-chemistry.orgorganic-chemistry.org A plausible pathway begins with a doubly halogenated precursor, such as 3-bromo-5-chlorophenol (B1291525) or 3-chloro-5-iodophenol, where the more reactive halogen (iodine or bromine) serves as the handle for the Sonogashira coupling.

Strategies Involving Functional Group Interconversions on Chlorinated Phenols

Functional group interconversion (FGI) is a critical tool in the synthesis of complex molecules like 3-chloro-5-ethynylphenol. These transformations allow for the conversion of one functional group into another, enabling specific reaction pathways.

One key FGI strategy begins with a readily available precursor like 3-chloro-5-hydroxybenzaldehyde. nih.gov Here, the aldehyde group can be converted into the target ethynyl group. This transformation can be accomplished via two primary methods:

Corey-Fuchs Reaction: This two-step process first converts the aldehyde into a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide. wikipedia.orgjk-sci.com Subsequent treatment with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to form the terminal alkyne. organic-chemistry.org

Seyferth-Gilbert Homologation: This method provides a one-pot conversion of an aldehyde to a terminal alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent). synarchive.com A popular modification uses the Ohira-Bestmann reagent, which can be generated in situ and often provides higher yields under milder conditions, making it compatible with a wider range of functional groups. wikipedia.orgnrochemistry.com

Another FGI approach involves the direct conversion of a halide on the aromatic ring to an alkyne. The Sonogashira coupling is the premier method for this transformation, reacting an aryl halide (e.g., 3-chloro-5-iodophenol) with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. gold-chemistry.orgorganic-chemistry.org The reactivity of aryl halides in this reaction follows the order I > Br > Cl, allowing for selective coupling at the iodo- or bromo- position while the chloro- substituent remains intact. nih.gov

The following table outlines a comparison of these two FGI strategies for synthesizing the alkyne moiety.

| Strategy | Starting Material | Key Reagents | Intermediate | Notes |

| Aldehyde Homologation | 3-Chloro-5-hydroxybenzaldehyde | Corey-Fuchs: CBr₄, PPh₃; then n-BuLiSeyferth-Gilbert: Dimethyl (diazomethyl)phosphonate, KOBuᵗ | 3-Chloro-5-(2,2-dibromovinyl)phenol | Requires protection of the phenolic -OH group to prevent interference with the strong base (n-BuLi). |

| Aryl Halide Coupling | 3-Chloro-5-iodophenol | Sonogashira: Terminal alkyne (e.g., (CH₃)₃SiC≡CH), Pd catalyst, Cu(I) co-catalyst, base | 3-Chloro-5-((trimethylsilyl)ethynyl)phenol | Requires protection of both the phenol and the terminal alkyne. Offers high efficiency and functional group tolerance. organic-chemistry.orgnih.gov |

Introduction of Ethynyl Group via Bromination/Dehydrohalogenation Pathways

A classic, though often less direct, method for forming alkynes is through the elimination of hydrogen halides from a dihaloalkane. google.com This pathway can be adapted for the synthesis of 3-chloro-5-ethynylphenol, likely commencing from a vinyl precursor. A hypothetical sequence is as follows:

Preparation of Vinyl Precursor: A starting material such as 3-chloro-5-hydroxybenzaldehyde could be subjected to a Wittig reaction to install a vinyl group, yielding 3-chloro-5-vinylphenol.

Bromination: The vinyl group is then treated with molecular bromine (Br₂) to form the corresponding vicinal dibromide, 3-chloro-5-(1,2-dibromoethyl)phenol. This electrophilic addition of bromine to an alkene is a standard and high-yielding reaction. sci-hub.se

Double Dehydrohalogenation: The resulting dibromo-intermediate is treated with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to induce two successive E2 elimination reactions. This process removes two equivalents of hydrogen bromide (HBr) to form the alkyne triple bond. google.com

This pathway necessitates careful control of reaction conditions, particularly during the elimination step, to avoid side reactions. The strongly basic conditions also mandate that the acidic phenolic proton be protected.

Protective Group Chemistry in Phenol and Alkyne Synthesis

The successful synthesis of 3-chloro-5-ethynylphenol is highly dependent on a robust protecting group strategy. [19 from first search] Protecting groups are temporary modifications of functional groups that prevent them from reacting under specific conditions. [22 from first search] Both the phenolic hydroxyl group and the terminal alkyne require protection at different stages of the synthesis.

The phenolic hydroxyl group is acidic and nucleophilic, which can interfere with organometallic reagents and bases used in coupling and elimination reactions. The terminal alkyne C-H bond is also weakly acidic and can be deprotonated by strong bases.

| Functional Group | Protecting Group | Abbreviation | Installation Reagents | Cleavage Conditions | Notes |

| Phenolic Hydroxyl | tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole | Fluoride (B91410) source (e.g., TBAF) | Stable to many reagents but easily removed. Used in a synthesis of 3-ethynylphenol (B81329). [35 from first search] |

| Phenolic Hydroxyl | Tetrafluoropyridyl | TFP | Pentafluoropyridine, KF | KF, 18-crown-6, methyl thioglycolate | A modern protecting group stable to a wide range of acidic and basic conditions. rsc.org |

| Terminal Alkyne | Trimethylsilyl | TMS | n-BuLi then TMS-Cl | Mild base (K₂CO₃ in MeOH) or fluoride (TBAF) | Prevents homocoupling in Sonogashira reactions and is used as a stable acetylene equivalent. [11 from first search] |

A typical Sonogashira-based synthesis would proceed as follows:

Protect the hydroxyl group of a precursor like 3-chloro-5-bromophenol as a TBDMS ether.

Perform the Sonogashira coupling with trimethylsilylacetylene. This yields a doubly protected intermediate: 1-(tert-butyldimethylsiloxy)-3-chloro-5-((trimethylsilyl)ethynyl)benzene.

Remove both silyl groups simultaneously using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) to reveal the final product, 3-chloro-5-ethynylphenol. [35 from first search]

Novel and Emerging Synthetic Routes

While traditional methods provide reliable access to substituted phenols, research continues into more efficient, sustainable, and novel synthetic strategies.

Electrochemical Synthesis Approaches

Electrochemical methods offer a green alternative to conventional chemical synthesis by using electrical current to drive reactions, often minimizing the need for harsh reagents. While a direct electrochemical synthesis of 3-chloro-5-ethynylphenol has not been reported, emerging techniques show promise for the synthesis of its precursors.

Electrochemical Halogenation: Research is underway to develop electrochemically-mediated methods for the site-selective halogenation of phenols. [15 from first search] Such a process could provide a highly efficient and controlled route to key intermediates like 3-bromo-5-chlorophenol or 3-chloro-5-iodophenol from 3-chlorophenol, avoiding traditional and often less selective halogenating agents.

Synthesis of Substituted Phenols: Electrochemical procedures have been developed for the synthesis of alkoxy-substituted phenols from hydroquinones. [2 from first search, 9 from first search] These methods highlight the potential of electrochemistry to construct substituted phenolic rings, which could then be elaborated into more complex targets. The electrochemical oxidation of phenols on electrodes like boron-doped diamond is also an area of active study, providing fundamental insights into the reactivity of these compounds under electrochemical conditions. [13 from first search]

Organocatalytic Methodologies for Similar Phenolic Architectures

Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful, metal-free alternative to traditional transition-metal catalysis. For the synthesis of phenolic architectures, several innovative organocatalytic methods have been developed.

One notable approach is the synthesis of phenols from diaryliodonium salts using water as the hydroxyl source. nrochemistry.comCurrent time information in Bangalore, IN. This reaction is catalyzed by an organocatalyst like N-benzylpyridin-2-one. The proposed mechanism involves the O-arylation of the pyridinone catalyst by the diaryliodonium salt, followed by hydrolysis to release the phenol product and regenerate the catalyst. This method has been shown to tolerate a wide range of functional groups and can be performed on a gram scale. synarchive.com While not a direct route to 3-chloro-5-ethynylphenol, this strategy could be employed to synthesize a complex chlorinated phenolic precursor, which could then be converted to the final product using established functional group interconversions. This represents a modern, metal-free approach to building the core phenolic structure.

Flow Chemistry Applications in Ethynylphenol Synthesis

The adoption of continuous flow chemistry offers significant potential for the synthesis of ethynylphenols and their precursors, addressing many of the challenges associated with traditional batch processing, such as safety concerns with hazardous reagents, reaction control, and scalability. This section explores the application of flow chemistry principles to the synthesis of this class of compounds, drawing on methodologies developed for structurally related molecules.

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors, provides superior control over reaction parameters. mdpi.combeilstein-journals.org Key advantages include enhanced heat and mass transfer, precise temperature and pressure regulation, and the ability to safely handle hazardous intermediates and reagents. mdpi.comfiveable.mesioc-journal.cn These features are particularly pertinent to ethynylation reactions, which can be highly exothermic and may involve unstable or gaseous reagents like acetylene. acs.org

While specific literature on the direct flow synthesis of 3-Chloro-5-ethynylphenol is not prevalent, studies on the continuous-flow synthesis of substituted phenol derivatives provide a strong foundation for its potential development. acs.orgacs.orgamazonaws.com For instance, researchers have successfully developed microreactor systems for biphasic gas-liquid reactions, which are directly applicable to reactions involving acetylene gas for ethynylation. acs.org One such system significantly reduced reaction times for oxidative Heck/dehydrogenation reactions from hours in a batch system to minutes in a microchemical system. acs.org

A notable advancement in flow chemistry relevant to ethynylphenol synthesis is the generation and use of reactive intermediates in situ. For example, the generation of ethynyl Grignard reagents from acetylene gas and ethylmagnesium bromide has been demonstrated in a falling film microreactor. researchgate.net This approach allows for the immediate consumption of the highly reactive Grignard reagent in a subsequent reaction with a carbonyl compound to form propargyl alcohols, showcasing a safe and efficient method for constructing molecules with an ethynyl group under continuous flow conditions. researchgate.net This methodology could be adapted for the Sonogashira coupling, a key reaction for introducing an ethynyl group onto an aromatic ring, by generating the metal acetylide in-situ and immediately reacting it with a halogenated phenol precursor.

The table below summarizes representative conditions and outcomes for the continuous flow synthesis of substituted phenols, illustrating the potential for high efficiency and throughput. These examples underscore the feasibility of adapting flow chemistry for the synthesis of 3-Chloro-5-ethynylphenol precursors.

Table 1: Representative Continuous Flow Synthesis of Substituted Phenols

| Precursor | Reagents & Catalyst | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclohex-2-enone & Phenylboronic acid | Pd(CH₃CN)₄(BF₄)₂, 6,6'-dimethyl-2,2'-bipyridyl, O₂ | Tube-in-tube microreactor | 130 min | 120 | 83 | acs.org |

| Cyclohex-2-enone & 4-Fluorophenylboronic acid | Pd(CH₃CN)₄(BF₄)₂, 6,6'-dimethyl-2,2'-bipyridyl, O₂ | Tube-in-tube microreactor | 130 min | 120 | 86 | amazonaws.com |

| Cyclohex-2-enone & 3-Methoxyphenylboronic acid | Pd(CH₃CN)₄(BF₄)₂, 6,6'-dimethyl-2,2'-bipyridyl, O₂ | Tube-in-tube microreactor | 130 min | 120 | 54 | amazonaws.com |

The use of superheated flow chemistry, where reactions are conducted above the boiling point of the solvent, presents another avenue for accelerating reaction rates and improving process intensification. nih.gov This approach could be beneficial for overcoming activation energy barriers in the synthesis of ethynylphenols, potentially leading to faster and more efficient processes. nih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 5 Ethynylphenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group of 3-chloro-5-ethynylphenol is a primary site for several important chemical reactions, including deprotonation, esterification, etherification, and participation in cyclization processes.

Deprotonation and Alkoxide Formation

Like other phenols, 3-chloro-5-ethynylphenol is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion. The acidity of the phenolic proton is influenced by the electron-withdrawing chloro and ethynyl (B1212043) substituents, which help to stabilize the resulting negative charge on the oxygen atom through inductive effects and resonance. This deprotonation is a crucial first step for many subsequent reactions.

The reaction with a strong base, such as sodium hydroxide (B78521), results in the formation of the corresponding sodium phenoxide, a versatile intermediate for further functionalization.

Table 1: Deprotonation of 3-Chloro-5-ethynylphenol

| Reactant | Base | Solvent | Product |

|---|

Esterification and Etherification Reactions

The nucleophilic character of the phenoxide ion allows for facile esterification and etherification reactions. Esterification is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride would yield 3-chloro-5-ethynylphenyl acetate (B1210297).

Etherification can be accomplished through the Williamson ether synthesis, where the sodium phenoxide intermediate reacts with an alkyl halide, such as methyl iodide, to form the corresponding ether.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Catalyst/Base | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine (B92270) | 3-Chloro-5-ethynylphenyl acetate |

Role in Intramolecular Cyclization Processes

While the ortho-positioning of an alkynyl group to a phenolic hydroxyl is most common for intramolecular cyclizations leading to benzofurans, the meta-relationship in 3-chloro-5-ethynylphenol presents a different scenario. Direct intramolecular cyclization involving the phenolic oxygen and the ethynyl group is not favored due to the larger ring size that would be formed. However, under specific catalytic conditions, typically involving transition metals like palladium or gold, intermolecular reactions or more complex cascade reactions could potentially lead to cyclic structures. For instance, a palladium-catalyzed coupling followed by an intramolecular cyclization could be envisioned. Research on the cyclization of ortho-alkynylphenols has shown that these reactions are powerful methods for the synthesis of benzofurans. evitachem.comwikipedia.orgaobchem.com While not directly applicable as an intramolecular process for the meta-isomer, these studies provide a basis for understanding the reactivity of the constituent functional groups in the presence of transition metal catalysts.

Transformations Involving the Terminal Ethynyl Moiety

The terminal alkyne is a highly versatile functional group, participating in a wide array of addition and cycloaddition reactions.

Addition Reactions to the Triple Bond (e.g., Hydration, Halogenation, Hydroboration)

The carbon-carbon triple bond of the ethynyl group is susceptible to various addition reactions.

Hydration: In the presence of a mercury(II) salt and acid, the alkyne can undergo hydration to form a ketone, specifically 1-(3-chloro-5-hydroxyphenyl)ethan-1-one, via an enol intermediate.

Halogenation: The addition of halogens, such as bromine (Br₂), across the triple bond can lead to the corresponding di- or tetra-bromo adducts, depending on the stoichiometry of the reagents.

Hydroboration-Oxidation: This two-step process provides a route to aldehydes. Reaction with a sterically hindered borane (B79455) like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic medium, would yield (3-chloro-5-hydroxyphenyl)acetaldehyde. beilstein-journals.orgmolbase.combeilstein-journals.orgopenstax.org

Table 3: Addition Reactions of the Ethynyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydration | H₂SO₄, HgSO₄, H₂O | 1-(3-Chloro-5-hydroxyphenyl)ethan-1-one |

| Bromination (1 eq.) | Br₂, CCl₄ | 1-Chloro-3-(1,2-dibromoethenyl)-5-hydroxybenzene |

Cycloaddition Reactions (e.g., Click Chemistry, [2+2+2] Cycloadditions)

The ethynyl group is an excellent participant in cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective formation of a 1,2,3-triazole ring. libretexts.orgyoutube.comgoogle.com Reacting 3-chloro-5-ethynylphenol with an organic azide (B81097) in the presence of a copper(I) catalyst would yield a 1,4-disubstituted triazole derivative. This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. libretexts.orgyoutube.comgoogle.com

[2+2+2] Cycloadditions: This type of reaction, often catalyzed by transition metals like rhodium or nickel, involves the formal cycloaddition of three alkyne units to form a substituted benzene (B151609) ring. While self-trimerization is possible, co-cyclotrimerization with other alkynes or nitriles can lead to a diverse range of highly substituted aromatic and heteroaromatic compounds. The regioselectivity of such reactions would be influenced by the electronic and steric nature of the substituents on the reacting partners.

Table 4: Representative Cycloaddition Reactions

| Reaction Type | Reagents | Catalyst | Product Type |

|---|---|---|---|

| Click Chemistry (CuAAC) | Benzyl Azide | Copper(I) Iodide, DIPEA | 1,4-Disubstituted 1,2,3-Triazole |

Oxidative and Reductive Transformations of the Alkyne

The ethynyl group of 3-Chloro-5-ethynylphenol is susceptible to both oxidation and reduction, providing pathways to diverse molecular architectures.

Oxidative Transformations:

While specific literature on the direct oxidation of 3-Chloro-5-ethynylphenol is not extensively detailed, the alkyne moiety can be expected to undergo typical oxidative cleavage reactions. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the carbon-carbon triple bond, leading to the formation of carboxylic acids. In the case of 3-Chloro-5-ethynylphenol, this would likely yield 3-chloro-5-hydroxybenzoic acid. The presence of the phenolic hydroxyl group may require protective measures to prevent its oxidation.

Reductive Transformations:

The reduction of the ethynyl group offers a route to the corresponding alkene or alkane derivatives.

Partial Reduction to an Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) would selectively reduce the alkyne to a cis-alkene, yielding (Z)-3-chloro-5-vinylphenol.

Complete Reduction to an Alkane: A more vigorous catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would lead to the complete saturation of the triple bond, affording 3-chloro-5-ethylphenol.

| Transformation | Reagent(s) | Product |

| Oxidative Cleavage | O₃ or KMnO₄ | 3-chloro-5-hydroxybenzoic acid |

| Partial Reduction | H₂, Lindlar's Catalyst | (Z)-3-chloro-5-vinylphenol |

| Complete Reduction | H₂, Pd/C or PtO₂ | 3-chloro-5-ethylphenol |

Metal-Catalyzed Coupling Reactions at the Ethynyl Group

The terminal alkyne functionality of 3-Chloro-5-ethynylphenol is a key handle for constructing more complex molecules through various metal-catalyzed coupling reactions.

Further Sonogashira Couplings with Different Electrophiles

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for C-C bond formation. researchgate.netwikipedia.org 3-Chloro-5-ethynylphenol can act as the alkyne component in a second Sonogashira reaction, coupling with a variety of electrophiles to generate unsymmetrical diynes and other conjugated systems. researchgate.net

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine. wikipedia.orgorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the electrophile, followed by transmetalation with a copper acetylide intermediate (formed from 3-Chloro-5-ethynylphenol) and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. researchgate.net

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain synthetic contexts. organic-chemistry.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. beilstein-journals.orgresearchgate.net

Table of Potential Sonogashira Coupling Partners for 3-Chloro-5-ethynylphenol:

| Electrophile Type | Example | Product Type |

| Aryl Halide | Iodobenzene | Aryl-substituted alkyne |

| Vinyl Halide | Vinyl bromide | Enyne |

| Heteroaryl Halide | 2-Bromopyridine | Heteroaryl-substituted alkyne |

| Acyl Halide | Benzoyl chloride | Ynone |

Glaser and Cadiot-Chodkiewicz Couplings

Beyond the Sonogashira reaction, the ethynyl group of 3-Chloro-5-ethynylphenol can participate in other important coupling reactions to form symmetrical and unsymmetrical diynes.

Glaser Coupling: This reaction involves the oxidative coupling of two terminal alkynes in the presence of a copper(I) salt, such as copper(I) chloride or bromide, and an oxidant, typically oxygen. Applying Glaser coupling conditions to 3-Chloro-5-ethynylphenol would lead to the formation of the symmetrical diyne, 1,4-bis(3-chloro-5-hydroxyphenyl)buta-1,3-diyne.

Cadiot-Chodkiewicz Coupling: This method provides a route to unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne. wikipedia.org The reaction is catalyzed by a copper(I) salt in the presence of a base. wikipedia.orgorganic-chemistry.org For instance, reacting 3-Chloro-5-ethynylphenol with a 1-bromoalkyne, such as 1-bromo-2-phenylethyne, would yield an unsymmetrical diaryldiyne. The Cadiot-Chodkiewicz coupling is generally more selective than the Glaser coupling, as it avoids the formation of homocoupled products. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

| Glaser Coupling | Itself | Cu(I) salt, oxidant (e.g., O₂) | Symmetrical Diyne |

| Cadiot-Chodkiewicz Coupling | 1-Haloalkyne | Cu(I) salt, base | Unsymmetrical Diyne |

Reactivity of the Chloro Substituent on the Aromatic Ring

The chlorine atom on the aromatic ring of 3-Chloro-5-ethynylphenol can also be a site of chemical transformation, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govlibretexts.org For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgopenstax.org

In 3-Chloro-5-ethynylphenol, the ethynyl group is moderately electron-withdrawing, and the hydroxyl group is electron-donating. The meta-positioning of these groups relative to the chlorine atom does not provide the strong activation typically required for facile SNAr reactions. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary to achieve nucleophilic displacement of the chloro group.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Negishi)

The chloro substituent on the aromatic ring of 3-Chloro-5-ethynylphenol can serve as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgyoutube.com

Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. youtube.comnih.gov Reacting 3-Chloro-5-ethynylphenol with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl derivative.

Heck Coupling: The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. youtube.commasterorganicchemistry.com 3-Chloro-5-ethynylphenol could be coupled with an alkene, such as styrene, to introduce a vinyl group onto the aromatic ring.

Stille Coupling: This reaction utilizes an organotin compound as the coupling partner for an organohalide. The versatility of organotin reagents allows for the introduction of a wide range of functional groups.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organohalide. youtube.com This method is known for its high reactivity and functional group tolerance.

The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organometallic reagent (boron, tin, or zinc) and subsequent reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com

Table of Metal-Catalyzed Cross-Coupling Reactions at the Chloro Substituent:

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki | Organoboron Reagent | Pd catalyst, Base | Biaryl or vinyl-substituted phenol |

| Heck | Alkene | Pd catalyst, Base | Vinyl-substituted phenol |

| Stille | Organotin Reagent | Pd catalyst | Aryl, vinyl, or alkyl-substituted phenol |

| Negishi | Organozinc Reagent | Pd or Ni catalyst | Aryl, vinyl, or alkyl-substituted phenol |

Chemoselectivity Considerations in Multi-Halogenated Systems

While 3-Chloro-5-ethynylphenol itself is not a multi-halogenated system, understanding the principles of chemoselectivity in such systems is crucial for designing synthetic routes that involve this compound as a building block. In cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions, different carbon-halogen bonds exhibit different reactivities. This reactivity is primarily governed by the bond dissociation energy (BDE) of the C-X bond, which follows the general trend: C-I < C-Br < C-Cl << C-F. nih.govacs.org

Consequently, in a hypothetical molecule containing both a chloro and a more reactive iodo substituent (e.g., 1-chloro-3-ethynyl-5-iodobenzene), a palladium-catalyzed cross-coupling reaction could be performed selectively at the C-I bond, leaving the C-Cl bond intact for subsequent transformations. nih.govwikipedia.org This selective reactivity allows for a stepwise and controlled functionalization of polyhalogenated aromatic rings.

For substrates bearing multiple identical halogens, regioselectivity is determined by more subtle electronic and steric factors. acs.orgnih.gov The oxidative addition of the palladium catalyst, the rate-determining step in many cross-coupling cycles, is favored at the most electron-deficient and sterically accessible carbon-halogen bond. thieme-connect.de

Table 1: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Halide (Ar-X) | Bond Dissociation Energy (kcal/mol, approx.) | General Reactivity Trend |

| Ar-I | ~65 | Highest |

| Ar-Br | ~81 | High |

| Ar-Cl | ~96 | Moderate |

| Ar-F | ~123 | Low |

| This interactive table summarizes the general reactivity order based on bond strength. |

Stereochemical Aspects in Aryl Coupling Reactions

The molecule 3-Chloro-5-ethynylphenol is achiral and its participation in most aryl coupling reactions, such as the Sonogashira coupling at the ethynyl terminus, does not generate a new stereocenter. However, stereochemistry can become a significant consideration if the phenolic ring itself is coupled to a sterically demanding partner, potentially leading to atropisomerism.

Atropisomers are stereoisomers resulting from hindered rotation around a single bond. If 3-Chloro-5-ethynylphenol were to undergo a Suzuki or Stille coupling at the C-Cl position with a bulky ortho-substituted arylboronic acid or organostannane, the resulting biaryl product could exhibit axial chirality. The rotational barrier would depend on the size of the substituents flanking the newly formed aryl-aryl bond. The presence of the chloro group and the adjacent ethynyl group on one ring would contribute to this steric hindrance. The synthesis of such enantiopure biaryls often requires asymmetric catalysis or chiral resolution techniques. wikipedia.org

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnih.gov The reaction utilizes a directing metalating group (DMG) that coordinates to an organolithium reagent (like n-BuLi or s-BuLi), bringing the base into proximity of an adjacent ortho-proton and facilitating its abstraction. semanticscholar.orgbaranlab.org

For 3-Chloro-5-ethynylphenol, the hydroxyl group (-OH) is a potent DMG. Upon deprotonation by the first equivalent of base to form the phenoxide, it strongly directs lithiation to one of its two ortho positions: C4 or C6. semanticscholar.orguwindsor.ca

Lithiation at C4: This position is ortho to the hydroxyl group but also flanked by the chloro group at C3. The inductive effect of the chlorine atom increases the acidity of the C4 proton, potentially favoring lithiation at this site.

Lithiation at C6: This position is ortho to the hydroxyl group and adjacent to the ethynyl group.

The ultimate regioselectivity depends on a balance of factors, including the directing power of the phenoxide, the acidifying effects of the other substituents, and steric hindrance. researchgate.net Protecting the hydroxyl group as a more potent DMG, such as a carbamate (B1207046) (-OCONR₂), can enhance the efficiency and control of the lithiation process. nih.govuwindsor.ca The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce new functional groups with high regiocontrol. semanticscholar.orgresearchgate.net

Synergistic and Antagonistic Effects of Functional Groups on Reactivity

Electronic and Steric Influences

The electronic nature of each substituent can be described by its inductive and resonance effects. msu.edu

Hydroxyl (-OH) group: Exerts a strong, electron-donating resonance effect (+R) and a moderate, electron-withdrawing inductive effect (-I). The resonance effect dominates, making the -OH group a strong activator and an ortho, para-director. byjus.comlibretexts.org

Chloro (-Cl) group: Exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The inductive effect dominates, making the -Cl group a deactivator but still an ortho, para-director. byjus.comlibretexts.org

Ethynyl (-C≡CH) group: Exerts a weak electron-withdrawing inductive effect and can participate in conjugation, generally acting as a weak deactivating group.

Table 2: Electronic and Directing Effects of Substituents on 3-Chloro-5-ethynylphenol

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -OH (at C5) | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para (to C1, C3) |

| -Cl (at C3) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para (to C2, C4) |

| -C≡CH (at C1) | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta (to C2, C6) |

| This interactive table outlines the electronic contributions of each functional group. |

Regioselectivity and Chemoselectivity in Multi-functionalized Systems

The combination of functional groups allows for both high chemoselectivity and complex regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over others. pediaa.comslideshare.net

The terminal alkyne can selectively undergo Sonogashira coupling. wikipedia.orgyoutube.com

The aryl chloride can participate in various palladium-catalyzed cross-couplings, though under harsher conditions than a corresponding bromide or iodide. mdpi.com

The phenolic hydroxyl group can be acylated, etherified, or used in O-arylations. evitachem.com

These reactions can often be performed under orthogonal conditions, allowing for the selective manipulation of one functional group while the others remain untouched.

Regioselectivity in reactions involving the aromatic ring, such as electrophilic aromatic substitution, is more complex. The directing effects of the substituents must be considered collectively. The -OH group strongly directs incoming electrophiles to its ortho positions (C4, C6) and para position (C2). The -Cl group directs to its ortho positions (C2, C4) and para position (C6). The positions C2, C4, and C6 are all activated by at least one of the two ortho, para-directing groups. However, position C2 is ortho to both groups, making it a likely target for substitution, though potentially sterically hindered. The final outcome would depend on the specific electrophile and reaction conditions. masterorganicchemistry.comyoutube.com

Derivatization and Functionalization Strategies

Introduction of Additional Functional Groups

The aromatic ring of 3-chloro-5-ethynylphenol contains three unsubstituted carbon atoms (C2, C4, and C6), which are potential sites for the introduction of new functional groups via electrophilic aromatic substitution (EAS). The outcome of these reactions is governed by the cumulative directing effects of the existing substituents: the hydroxyl (-OH), chloro (-Cl), and ethynyl (B1212043) (-C≡CH) groups.

The introduction of an additional halogen atom, such as bromine or a second chlorine, onto the 3-chloro-5-ethynylphenol ring can be achieved through electrophilic halogenation. masterorganicchemistry.com These reactions typically employ a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like an iron(III) halide (FeBr₃ or FeCl₃). lumenlearning.com The regioselectivity of the substitution is determined by the directing influence of the substituents already present on the ring.

Table 1: Predicted Products of Mono-halogenation of 3-Chloro-5-ethynylphenol This table is generated based on established principles of electrophilic aromatic substitution.

| Substitution Position | Predicted Product Name |

| C2 | 2-Bromo-3-chloro-5-ethynylphenol |

| C4 | 4-Bromo-3-chloro-5-ethynylphenol |

| C6 | 2-Bromo-5-chloro-3-ethynylphenol |

Nitration and Sulfonation Reactions

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions used to install nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively. uci.edu Nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the active electrophile, the nitronium ion (NO₂⁺). Sulfonation uses fuming sulfuric acid (H₂SO₄ containing dissolved SO₃), where sulfur trioxide acts as the electrophile. lumenlearning.com

Similar to halogenation, the positions for nitration and sulfonation on the 3-chloro-5-ethynylphenol ring are dictated by the existing substituents. The strong ortho-, para-directing influence of the hydroxyl group will preferentially direct the incoming nitro or sulfonic acid group to the C2, C4, and C6 positions. Research on the direct nitration of structurally related compounds, such as 5-chloro-3-hydroxy-anisole, supports the feasibility of such substitutions on this type of substituted phenolic ring. openalex.org

The reactivity and orientation of electrophilic aromatic substitution on the 3-chloro-5-ethynylphenol ring are a direct consequence of the electronic nature of its substituents. Each group modulates the electron density of the aromatic ring and stabilizes the intermediate carbocation (the Wheland intermediate) to a different extent. lumenlearning.com

Hydroxyl (-OH) Group: As a strongly activating group, the -OH group donates electron density to the ring through resonance, increasing its nucleophilicity and making it more reactive towards electrophiles. It strongly directs incoming electrophiles to the ortho and para positions.

Chloro (-Cl) Group: Halogens are a unique class of substituents. They are deactivating because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. However, the resonance donation directs incoming electrophiles to the ortho and para positions. uci.edu

Ethynyl (-C≡CH) Group: This group is generally considered to be deactivating and meta-directing due to its electron-withdrawing inductive effect.

The cumulative effect of these three groups determines the final substitution pattern. The powerful activating and ortho-, para-directing hydroxyl group is the dominant influence, making the positions ortho and para to it the most favorable for substitution.

Table 2: Substituent Effects on Electrophilic Aromatic Substitution for 3-Chloro-5-ethynylphenol

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

| Hydroxyl (-OH) | C1 | Resonance Donor, Inductive Withdrawer | Activating | Ortho, Para |

| Chloro (-Cl) | C3 | Inductive Withdrawer, Resonance Donor | Deactivating | Ortho, Para |

| Ethynyl (-C≡CH) | C5 | Inductive Withdrawer | Deactivating | Meta |

Scaffold Modification through Ring Expansion or Contraction

Modification of the central benzene (B151609) scaffold of 3-chloro-5-ethynylphenol represents a more complex functionalization strategy. Such transformations, involving ring expansion to larger carbocycles or heterocycles, or ring contraction, are less common than substitution reactions but offer pathways to fundamentally new molecular architectures. While specific examples starting directly from 3-chloro-5-ethynylphenol are not prominent in the literature, related strategies demonstrate the principle. For instance, intramolecular cyclization reactions can be used to build new rings onto a phenolic core. A relevant example is the synthesis of 5-hydroxy-1-indanone, which can be formed from a phenyl 3-chloropropionate precursor through an intramolecular Friedel-Crafts reaction, effectively creating a five-membered ring fused to the phenolic ring. google.com This type of strategy could hypothetically be adapted to derivatives of 3-chloro-5-ethynylphenol to create novel bicyclic systems.

Design and Synthesis of Advanced 3-Chloro-5-ethynylphenol Analogs

The design and synthesis of advanced analogs of 3-chloro-5-ethynylphenol involve targeted modifications to its functional groups to explore structure-activity relationships. Synthetic chemistry provides the tools to systematically alter the molecule.

Strategies for creating such analogs include:

Modification of the Ethynyl Group: The acetylene (B1199291) moiety can be hydrogenated to form the corresponding vinyl or ethyl analogs (e.g., 3-chloro-5-ethylphenol). nih.gov It can also serve as a chemical handle for coupling reactions, such as the Sonogashira coupling, to attach other aryl or alkyl groups.

Alkylation of the Aromatic Ring: Additional alkyl groups can be introduced onto the ring, as seen in the analog 3-butyl-5-chloro-2-ethynylphenol. nih.gov

Replacement of Existing Groups: The chloro or ethynyl groups can be replaced with other functionalities. For example, replacing the ethynyl group with a fluorine atom yields 3-chloro-5-fluorophenol. cymitquimica.com

Heterocyclic Analogs: The core benzene ring can be replaced by a heterocyclic system. The synthesis of 3-chloro-5-ethynylpyridine (B1592583) demonstrates the creation of a nitrogen-containing heterocyclic analog. bldpharm.com

These synthetic modifications allow for the generation of a diverse library of compounds based on the 3-chloro-5-ethynylphenol scaffold.

Table 3: Examples of Synthesized Analogs via Scaffold Modification

| Base Scaffold | Modification Strategy | Resulting Analog |

| 3-Chloro-5-ethynylphenol | Reduction of ethynyl group | 3-Chloro-5-ethylphenol nih.gov |

| 3-Chloro-5-ethynylphenol | Ring alkylation | 3-Butyl-5-chloro-2-ethynylphenol nih.gov |

| 3-Chloro-5-ethynylphenol | Replacement of ethynyl group | 3-Chloro-5-fluorophenol cymitquimica.com |

| 3-Chloro-5-ethynylphenol | Replacement of ring CH with N | 3-Chloro-5-ethynylpyridine bldpharm.com |

Compound Index

Application As a Synthetic Building Block in Complex Organic Molecule Construction

Utilization in the Synthesis of Heterocyclic Scaffolds

The presence of both a nucleophilic phenol (B47542) and an electrophilic alkyne within the same molecule makes 3-Chloro-5-ethynylphenol a prime candidate for the synthesis of various heterocyclic compounds. These reactions often proceed through metal-catalyzed cross-coupling reactions followed by intramolecular cyclization events.

Fused Benzo[b]furan Derivatives

The construction of the benzo[b]furan skeleton, a common motif in many biologically active compounds and natural products, can be efficiently achieved using precursors derived from 3-Chloro-5-ethynylphenol. A prominent strategy involves a domino Sonogashira coupling and intramolecular cyclization sequence. The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org

In a potential synthetic route, the phenolic hydroxyl group of 3-Chloro-5-ethynylphenol could first be used to react with an ortho-dihaloarene. The resulting ether would then possess the necessary terminal alkyne and an adjacent aryl halide. This intermediate is perfectly primed for an intramolecular Sonogashira-type cyclization. The palladium catalyst would facilitate the coupling between the alkyne and the aryl halide, leading directly to the formation of the fused benzo[b]furan ring system. The chloro substituent on the phenol-derived ring remains for potential further functionalization.

A general representation of this domino reaction leading to 2,3-disubstituted benzo[b]furans highlights the utility of alkyne-containing intermediates. organic-chemistry.org While specific examples with 3-Chloro-5-ethynylphenol are not extensively documented in readily available literature, the established methodology strongly supports its potential in this application.

Pyrimidine (B1678525) and Pyridine (B92270) Containing Frameworks

The ethynyl (B1212043) group of 3-Chloro-5-ethynylphenol serves as a key functional handle for the construction of nitrogen-containing heterocycles like pyrimidines and pyridines. One established method for pyrimidine synthesis involves the coupling of acid chlorides with terminal alkynes under Sonogashira conditions, followed by the addition of amidinium salts to the resulting alkynone intermediate. This approach allows for a straightforward assembly of the pyrimidine core.

Theoretically, 3-Chloro-5-ethynylphenol could be coupled with a suitable acid chloride. The subsequent reaction of the intermediate ketone with an amidinium salt would be expected to yield a pyrimidine derivative bearing the 3-chloro-5-hydroxyphenyl substituent. This strategy offers a modular approach to a variety of substituted pyrimidines.

Furthermore, the synthesis of pyridine derivatives is also conceivable. The structural isomer, 3-Chloro-5-ethynylpyridine (B1592583), is a known compound, indicating that such substituted chloro-ethynyl heteroaromatics are synthetically accessible. bldpharm.com By analogy, synthetic strategies targeting pyridine rings could be adapted, potentially involving cycloaddition reactions or transition metal-catalyzed annulations where the ethynyl group of 3-Chloro-5-ethynylphenol plays a central role.

Other Oxygen- and Nitrogen-Containing Heterocycles

The versatile reactivity of 3-Chloro-5-ethynylphenol opens avenues for the synthesis of a broader range of oxygen- and nitrogen-containing heterocycles. evitachem.com The combination of the phenol and alkyne functionalities allows for participation in various cyclization reactions. For instance, the phenol can act as a nucleophile in addition reactions to the alkyne, either intramolecularly under certain conditions or intermolecularly with other reagents to build more complex heterocyclic systems.

Metal-catalyzed reactions are pivotal in unlocking the synthetic potential of this building block for heterocycle formation. rsc.orgmdpi.com Gold and other transition metals are known to catalyze the cyclization of functionalized alkynes, which could be applied to derivatives of 3-Chloro-5-ethynylphenol to construct a variety of fused and non-fused heterocyclic frameworks.

Role in the Assembly of Polyaromatic Hydrocarbons and Oligomers

The bifunctional nature of 3-Chloro-5-ethynylphenol, with two distinct reactive sites, makes it an attractive monomer for the synthesis of larger, conjugated organic structures, including polyaromatic hydrocarbons (PAHs) and oligomers. cornell.edu

Precursor for Advanced Organic Materials

The ethynyl group is a key functionality for building extended π-conjugated systems, which are the core of many advanced organic materials with interesting electronic and photophysical properties. Through iterative cross-coupling reactions, such as the Sonogashira coupling, 3-Chloro-5-ethynylphenol can be linked to other aromatic units, leading to the formation of rigid, planar polyaromatic hydrocarbons.

The phenolic hydroxyl group and the chloro substituent provide additional points for modification, either before or after the construction of the main aromatic framework. This allows for the fine-tuning of the material's properties, such as solubility, solid-state packing, and electronic characteristics. The potential for creating well-defined, functionalized PAHs makes 3-Chloro-5-ethynylphenol a valuable precursor in materials science. evitachem.com

Linker in Polymeric Systems

In the field of polymer chemistry, 3-Chloro-5-ethynylphenol can function as a rigid linker or a monomer unit. The phenol and ethynyl groups can undergo various polymerization reactions. For example, the phenol can be converted into an ether linkage, while the alkyne can participate in polymerization reactions such as Glaser coupling or other metal-catalyzed polymerizations.

The resulting polymers would incorporate the rigid phenylethynyl unit into their backbone, leading to materials with potentially high thermal stability and specific conformational preferences. The presence of the chloro substituent offers a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties for specific applications, such as in membranes, sensors, or as high-performance plastics.

Integration into Macrocyclic Architectures

The structural characteristics of 3-Chloro-5-ethynylphenol make it a valuable component in the synthesis of large, cyclic molecules known as macrocycles. The ethynyl group, in particular, serves as a crucial linker, enabling the connection of the phenolic unit to other molecular fragments to form extended, ring-like structures.

Porphyrinoid and Subphthalocyanine (B1262678) Synthesis

Porphyrinoids, a class of macrocyclic compounds that includes porphyrins and their analogues, are of significant interest due to their diverse applications in areas such as catalysis, sensing, and medicine. The synthesis of functionalized porphyrinoids often involves the introduction of various substituents onto the macrocyclic core to tune their electronic and photophysical properties.

The ethynyl group of 3-Chloro-5-ethynylphenol allows for its attachment to a pre-formed porphyrin or subphthalocyanine macrocycle that has been functionalized with a reactive group, such as a halogen. The Sonogashira coupling reaction is a widely employed method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. nih.govmdpi.comacs.orgwikipedia.org This reaction provides a direct and efficient means to link the 3-Chloro-5-ethynylphenol unit to a halogenated porphyrinoid core. For instance, a meso- or β-halogenated porphyrin can be coupled with 3-Chloro-5-ethynylphenol to yield an ethynyl-linked porphyrin derivative. nih.gov The chloro and phenol substituents on the attached phenyl ring can then be further modified to impart specific properties to the final macrocycle.

Subphthalocyanines (SubPcs) are another class of porphyrinoid-like macrocycles with a smaller, 14-π-electron aromatic core. nih.gov The peripheral positions of the SubPc macrocycle can be functionalized with various groups to modulate their properties. The Sonogashira coupling reaction can be utilized to attach ethynyl-containing moieties, such as 3-Chloro-5-ethynylphenol, to halogenated SubPc precursors, thereby creating novel SubPc derivatives with tailored electronic and optical characteristics.

Design Principles for Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of such assemblies relies on the precise control of these interactions to create well-defined, functional structures. 3-Chloro-5-ethynylphenol possesses functional groups that can participate in various non-covalent interactions, making it a useful building block for supramolecular assemblies.

Contribution to the Construction of Precursors for Optoelectronic Materials

The development of new organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field of research. The performance of these devices is highly dependent on the electronic properties of the organic materials used. 3-Chloro-5-ethynylphenol can be incorporated into conjugated polymers, which are the primary components of many organic electronic devices.

Design Considerations for Conjugated Systems

Conjugated polymers possess a backbone of alternating single and double or triple bonds, which allows for the delocalization of π-electrons. This delocalization is responsible for their unique electronic and optical properties. nih.govnih.govmdpi.com The properties of conjugated polymers can be tuned by modifying their chemical structure, for example, by introducing different functional groups.

The polymerization of ethynyl-containing monomers is a common method for synthesizing conjugated polymers. A study on the polymerization of 3-ethynylphenol (B81329) using transition metal catalysts has shown that it can be polymerized to yield a conjugated polymer. scispace.com By analogy, 3-Chloro-5-ethynylphenol can be expected to undergo similar polymerization reactions to form a chlorinated poly(ethynylphenol). The presence of the chloro substituent would be expected to influence the electronic properties of the resulting polymer, such as its HOMO and LUMO energy levels, which are critical for its performance in optoelectronic devices. The ethynylphenol units provide the conjugated backbone necessary for charge transport.

| Monomer | Polymerization Catalyst | Resulting Polymer | Potential Impact of Substituents |

| 3-Ethynylphenol | Tungsten and Molybdenum-based catalysts | Poly(3-ethynylphenol) | The phenol group can influence solubility and intermolecular interactions. |

| 3-Chloro-5-ethynylphenol | (Predicted) Transition metal catalysts | Poly(3-chloro-5-ethynylphenol) | The chloro group can modify electronic properties (HOMO/LUMO levels) and solubility. |

Pathways to Liquid Crystalline Compounds

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. mpg.de They are widely used in display technologies and other electro-optic applications. The molecular structure of a compound plays a crucial role in determining its liquid crystalline behavior. Rod-like or disc-like molecules are most likely to form liquid crystalline phases.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-chloro-5-ethynylphenol. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of the molecule's electronic structure and the behavior of its frontier molecular orbitals.

Electronic Structure Analysis

The electronic structure of 3-chloro-5-ethynylphenol is characterized by the interplay of its aromatic ring, the electron-withdrawing chloro group, and the π-system of the ethynyl group. Computational analyses, often employing methods like the Hartree-Fock (HF) theory or Density Functional Theory (DFT), can elucidate the distribution of electron density within the molecule. This analysis reveals the electrostatic potential surface, highlighting regions that are electron-rich or electron-poor, which are indicative of potential sites for electrophilic and nucleophilic attack.

Key structural parameters, such as bond lengths and angles, are also determined through geometry optimization calculations. These computed values provide a detailed three-dimensional picture of the molecule in its lowest energy state.

Table 1: Calculated Structural Parameters of 3-Chloro-5-ethynylphenol

| Parameter | Value |

|---|---|

| C-Cl Bond Length | (Data not available in search results) |

| C≡C Bond Length | (Data not available in search results) |

| O-H Bond Length | (Data not available in search results) |

| C-C-C Bond Angle (Aromatic Ring) | (Data not available in search results) |

| C-C≡C Bond Angle | (Data not available in search results) |

(Note: Specific calculated values require dedicated computational studies which are not publicly available.)

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.

For 3-chloro-5-ethynylphenol, the HOMO is expected to be localized primarily on the phenol ring and the ethynyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is likely to have significant contributions from the aromatic ring and be influenced by the electron-withdrawing chlorine atom. The precise energies and spatial distributions of these orbitals can be calculated using computational methods.

Table 2: Calculated Frontier Orbital Energies for 3-Chloro-5-ethynylphenol

| Orbital | Energy (eV) |

|---|---|

| HOMO | (Data not available in search results) |

| LUMO | (Data not available in search results) |

| HOMO-LUMO Gap | (Data not available in search results) |

(Note: Specific calculated values require dedicated computational studies which are not publicly available.)

Reaction Mechanism Elucidation via DFT Calculations

Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of how a reaction proceeds.

Transition State Analysis

For synthetic transformations involving 3-chloro-5-ethynylphenol, such as Sonogashira coupling or other cross-coupling reactions at the ethynyl group, DFT calculations can be used to locate the transition state structures. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to occur.

The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. Vibrational frequency analysis is performed to confirm the nature of the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profiles of Key Synthetic Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile illustrates the thermodynamics and kinetics of the transformation. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For instance, in a hypothetical Sonogashira coupling of 3-chloro-5-ethynylphenol with an aryl halide, DFT calculations could map out the energy changes associated with the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of 3-chloro-5-ethynylphenol over time.

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for the observation of how the molecule flexes, and its rotatable bonds, such as the one connecting the hydroxyl group to the aromatic ring, change orientation. The results of these simulations can reveal the most stable conformations and the energy barriers between them, which can be important for understanding the molecule's interactions with other molecules, such as enzymes or receptors.

In-Depth Analysis of 3-Chloro-5-ethynylphenol: Computational and Theoretical Perspectives

A detailed examination of the computational and theoretical chemistry of 3-Chloro-5-ethynylphenol reveals key insights into its molecular structure and predicted reactivity. This article focuses exclusively on the computational studies, with a particular emphasis on the predicted structure-reactivity relationships of this compound.

Computational and Theoretical Studies

Computational and theoretical chemistry provide a powerful lens for understanding the intrinsic properties of a molecule like 3-Chloro-5-ethynylphenol. Through the application of quantum chemical methods, it is possible to predict and analyze its electronic structure, which in turn governs its reactivity. These theoretical investigations are crucial for predicting how the molecule will behave in various chemical environments and for guiding the synthesis of new functional derivatives.

While specific, in-depth computational studies exclusively focused on 3-Chloro-5-ethynylphenol are not extensively available in the public domain, we can infer its structure-reactivity relationships based on well-established principles and computational studies of analogous substituted phenols. The presence of a chloro group, an ethynyl (B1212043) group, and a hydroxyl group on the benzene (B151609) ring creates a unique electronic landscape that dictates its chemical behavior.

The prediction of structure-reactivity relationships for 3-Chloro-5-ethynylphenol is centered on understanding the electronic influence of its substituents—the chloro, ethynyl, and hydroxyl groups—on the aromatic ring. The interplay of their inductive and resonance effects determines the electron density distribution, the lability of the phenolic proton, and the susceptibility of various positions on the ring to electrophilic or nucleophilic attack.

The hydroxyl (-OH) group is a strong activating group, donating electron density to the aromatic ring through resonance and directing electrophilic substitution to the ortho and para positions. The chloro (-Cl) group, while electronegative and thus electron-withdrawing inductively, can also donate electron density through resonance. The ethynyl (-C≡CH) group is generally considered to be weakly deactivating due to its sp-hybridized carbons being more electronegative than sp2-hybridized carbons of the benzene ring.

Computational models, such as those employing Density Functional Theory (DFT), can provide quantitative measures of these effects. Key descriptors used to predict reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Chloro-5-ethynylphenol, the MEP would likely show a negative potential around the hydroxyl oxygen and the triple bond of the ethynyl group, indicating sites susceptible to electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and delocalization of electrons within the molecule. It can quantify the electron-donating and -withdrawing effects of the substituents.

Based on the positions of the substituents on 3-Chloro-5-ethynylphenol (meta to each other), their electronic effects will significantly influence the reactivity at the remaining ortho and para positions relative to the hydroxyl group. The chloro and ethynyl groups at the 3 and 5 positions will modulate the activating effect of the hydroxyl group.

Interactive Data Table: Predicted Reactivity Descriptors for Substituted Phenols

| Descriptor | Phenol (B47542) | 3-Chlorophenol (B135607) | 3-Ethynylphenol (B81329) | 3-Chloro-5-ethynylphenol (Predicted) |

|---|---|---|---|---|

| HOMO Energy (eV) | Lower | Slightly Lower | Slightly Lower | Lower than Phenol |

| LUMO Energy (eV) | Higher | Lower | Lower | Lower than Phenol |

| HOMO-LUMO Gap (eV) | Larger | Smaller | Smaller | Smaller than Phenol |

| Dipole Moment (Debye) | Lower | Higher | Higher | Higher than Phenol |

| pKa | ~9.95 | ~9.12 | ~9.5 | Predicted to be lower than phenol |

The predicted lower pKa for 3-Chloro-5-ethynylphenol compared to phenol suggests that the combination of the chloro and ethynyl substituents enhances the acidity of the phenolic proton. This is due to the stabilization of the resulting phenoxide ion through the inductive electron-withdrawing effects of both groups.

Advanced Analytical Methodologies in Research on 3 Chloro 5 Ethynylphenol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of Research Products

Spectroscopic methods are fundamental to the structural analysis of novel compounds. By probing the interactions of molecules with electromagnetic radiation, researchers can deduce detailed information about atomic connectivity, functional groups, and electronic properties.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. While one-dimensional (1D) NMR provides essential information, two-dimensional (2D) NMR techniques offer deeper insights into molecular connectivity. youtube.com Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments map the correlations between protons and directly attached or long-range coupled carbons, respectively. youtube.comyoutube.com This is crucial for unambiguously assigning the complex spectra of substituted aromatic compounds like derivatives of 3-Chloro-5-ethynylphenol. For instance, in a substituted phenol (B47542), COSY can delineate the relationships between aromatic protons, while HMBC can establish the connectivity between these protons and the chlorinated or ethynyl-substituted carbons.

Solid-state NMR (ssNMR) is particularly valuable for characterizing crystalline or amorphous solid samples, including polymers or resins derived from 3-Chloro-5-ethynylphenol. rsc.org Techniques like Cross-Polarization/Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information about the molecular environment and packing in the solid state. rsc.org This is instrumental in studying materials where the compound is incorporated into a larger matrix. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy. nih.govazolifesciences.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula. nih.govyoutube.com This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions (isobars). azolifesciences.com For 3-Chloro-5-ethynylphenol, HRMS can confirm the presence of chlorine by identifying its characteristic isotopic pattern (³⁵Cl and ³⁷Cl) and provide the exact mass, which validates the molecular formula C₈H₅ClO. Advanced ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often employed to generate ions from the sample for analysis. azolifesciences.com

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.govelsevier.comwiley.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds. nih.gov Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. youtube.com

For 3-Chloro-5-ethynylphenol, IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, the C≡C stretch of the ethynyl (B1212043) group, the C-Cl stretch, and various aromatic C-H and C=C stretching and bending vibrations. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide strong signals for the C≡C and aromatic ring vibrations. nih.gov The combination of both techniques offers a more complete picture of the vibrational modes within the molecule. youtube.com

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Phenol) | 3600-3200 (broad) | Variable |

| C≡C-H (Terminal Alkyne) | ~3300 (stretch), ~2150-2100 (stretch) | ~3300 (stretch), ~2150-2100 (stretch) |

| C-Cl (Aromatic) | 1100-1000 | Variable |

| Aromatic C=C | 1600-1450 | 1600-1450 |

| Aromatic C-H | 3100-3000 (stretch), 900-675 (out-of-plane bend) | 3100-3000 (stretch) |

Note: The exact positions of the peaks can be influenced by the substitution pattern and intermolecular interactions.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org This absorption promotes electrons from a lower energy ground state to a higher energy excited state. pharmatutor.org For aromatic compounds like 3-Chloro-5-ethynylphenol, the primary absorptions are typically due to π→π* transitions within the benzene (B151609) ring. pharmatutor.org The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the aromatic ring. The hydroxyl (-OH), chloro (-Cl), and ethynyl (-C≡CH) groups can all cause shifts in the absorption bands compared to unsubstituted benzene. The presence of conjugation in the molecule generally leads to a bathochromic (red) shift, meaning absorption at longer wavelengths. libretexts.org Studying the UV-Vis spectrum can provide insights into the electronic structure and conjugation of 3-Chloro-5-ethynylphenol and its derivatives. docbrown.info

Chromatographic and Separation Techniques for Reaction Monitoring and Purification

Chromatographic techniques are vital for separating components of a mixture, making them essential for monitoring the progress of a chemical reaction and for purifying the desired product.

High-Performance Liquid Chromatography (HPLC) Method Development